REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:6]#[N:7].[N+:19]([O-])([OH:21])=[O:20].[K]>C(O)(=O)C>[N+:19]([C:8]1[CH:9]=[C:10]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:6]#[N:7])([O-:21])=[O:20] |^1:22|
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Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=CC1OCC1=CC=CC=C1
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was then stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The basic mixture (pH 10) was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=C(C(=C1)OCC1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |